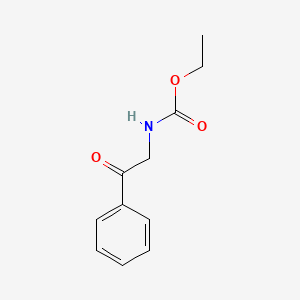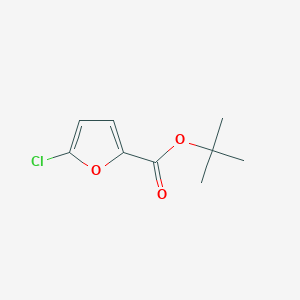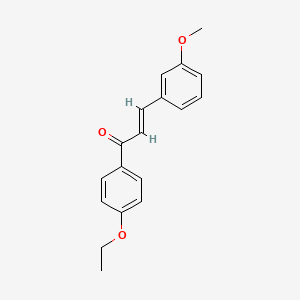
CID 6335634
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth 2-Propylvalerate . It has the molecular formula C8H15BiO2 and a molecular weight of 352.18 g/mol . This compound is notable for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bismuth 2-Propylvalerate typically involves the reaction of bismuth salts with 2-propylvaleric acid under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of Bismuth 2-Propylvalerate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity bismuth salts and 2-propylvaleric acid, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps, such as recrystallization or distillation, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bismuth 2-Propylvalerate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form bismuth oxides and other oxidation products.
Reduction: It can be reduced under specific conditions to yield bismuth metal and other reduced species.
Substitution: The compound can participate in substitution reactions where the bismuth atom is replaced by other metal atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve the use of ligands or other metal salts in an organic solvent.
Major Products Formed
Oxidation: Bismuth oxides and organic by-products.
Reduction: Bismuth metal and reduced organic compounds.
Substitution: New metal-organic complexes with different metal atoms.
Scientific Research Applications
Bismuth 2-Propylvalerate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other bismuth-containing compounds and materials.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in pharmaceuticals, particularly in formulations for treating infections and other medical conditions.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Bismuth 2-Propylvalerate involves its interaction with biological molecules and cellular pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cellular membranes, affecting their integrity and permeability. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Bismuth Subsalicylate: Known for its use in treating gastrointestinal disorders.
Bismuth Citrate: Used in various pharmaceutical formulations.
Bismuth Subnitrate: Employed in medical and industrial applications.
Uniqueness
Bismuth 2-Propylvalerate is unique due to its specific chemical structure and properties, which confer distinct reactivity and applications compared to other bismuth compounds
Properties
CAS No. |
60364-28-5 |
|---|---|
Molecular Formula |
C24H45BiO6 |
Molecular Weight |
638.6 g/mol |
IUPAC Name |
bismuth;2-propylpentanoate |
InChI |
InChI=1S/3C8H16O2.Bi/c3*1-3-5-7(6-4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI Key |
YZDVVHSLIPLZLO-UHFFFAOYSA-K |
SMILES |
CCCC(CCC)C(=O)[O-].[Bi] |
Canonical SMILES |
CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].CCCC(CCC)C(=O)[O-].[Bi+3] |
Key on ui other cas no. |
60364-28-5 |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Oxazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B3054356.png)







![1H-Benzo[d]imidazole-2-sulfonyl chloride](/img/structure/B3054370.png)


